molecular formula C23H18ClN3O3S B281028 N-(5-chloro-2-methylphenyl)-4-[(8-quinolinylsulfonyl)amino]benzamide

N-(5-chloro-2-methylphenyl)-4-[(8-quinolinylsulfonyl)amino]benzamide

Cat. No. B281028
M. Wt: 451.9 g/mol
InChI Key: NORADKFZOAXIAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-chloro-2-methylphenyl)-4-[(8-quinolinylsulfonyl)amino]benzamide, commonly known as QNZ, is a small molecule inhibitor that has gained significant attention in scientific research due to its potential therapeutic applications in various diseases. QNZ has been found to inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor that plays a crucial role in regulating immune and inflammatory responses.

Mechanism of Action

QNZ exerts its pharmacological effects by inhibiting the activity of NF-κB, a transcription factor that regulates the expression of genes involved in immune and inflammatory responses. NF-κB is activated in response to various stimuli, including cytokines, bacterial and viral infections, and oxidative stress. Once activated, NF-κB translocates to the nucleus and binds to specific DNA sequences, resulting in the expression of genes involved in inflammation, cell survival, and proliferation.
By inhibiting the activity of NF-κB, QNZ prevents the expression of genes involved in inflammation and cell survival, leading to the suppression of immune and inflammatory responses.
Biochemical and Physiological Effects:
QNZ has been shown to have various biochemical and physiological effects, including the inhibition of NF-κB activity, the suppression of cytokine production, and the induction of apoptosis in cancer cells. QNZ has also been found to reduce inflammation and oxidative stress in various tissues.

Advantages and Limitations for Lab Experiments

One of the advantages of using QNZ in lab experiments is its specificity for NF-κB inhibition, which allows for the selective targeting of NF-κB-dependent pathways. QNZ is also relatively easy to synthesize and has been shown to have low toxicity in animal studies.
However, one of the limitations of using QNZ in lab experiments is its poor solubility in water, which can make it difficult to administer in vivo. QNZ also has a short half-life, which can limit its efficacy in certain applications.

Future Directions

There are several future directions for QNZ research, including the development of more potent and selective inhibitors of NF-κB, the identification of new therapeutic applications for QNZ, and the investigation of QNZ in combination with other therapies for cancer and autoimmune diseases. Additionally, further research is needed to elucidate the mechanisms underlying the biochemical and physiological effects of QNZ and to optimize its pharmacokinetic properties for clinical use.

Synthesis Methods

The synthesis of QNZ involves a series of chemical reactions that result in the formation of the final product. The starting material for the synthesis is 5-chloro-2-methylbenzoic acid, which is converted into 5-chloro-2-methylbenzoyl chloride by reacting it with thionyl chloride. The benzoyl chloride is then reacted with 8-aminoquinoline to form 5-chloro-2-methyl-N-(8-quinolinyl)benzamide. This intermediate is then treated with sulfonyl chloride to form N-(5-chloro-2-methylphenyl)-4-[(8-quinolinylsulfonyl)amino]benzamide, which is the final product.

Scientific Research Applications

QNZ has been extensively studied for its potential therapeutic applications in various diseases, including cancer, autoimmune diseases, and inflammatory disorders. In cancer research, QNZ has been found to inhibit the growth and proliferation of cancer cells by suppressing the activity of NF-κB, which is known to promote tumor growth and survival. QNZ has also been shown to enhance the efficacy of chemotherapy and radiation therapy in cancer treatment.
In autoimmune diseases, QNZ has been found to suppress the activity of immune cells that are responsible for the destruction of healthy tissues in diseases such as rheumatoid arthritis and multiple sclerosis. QNZ has also been shown to reduce inflammation in various inflammatory disorders, including asthma and inflammatory bowel disease.

properties

Molecular Formula

C23H18ClN3O3S

Molecular Weight

451.9 g/mol

IUPAC Name

N-(5-chloro-2-methylphenyl)-4-(quinolin-8-ylsulfonylamino)benzamide

InChI

InChI=1S/C23H18ClN3O3S/c1-15-7-10-18(24)14-20(15)26-23(28)17-8-11-19(12-9-17)27-31(29,30)21-6-2-4-16-5-3-13-25-22(16)21/h2-14,27H,1H3,(H,26,28)

InChI Key

NORADKFZOAXIAO-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)Cl)NC(=O)C2=CC=C(C=C2)NS(=O)(=O)C3=CC=CC4=C3N=CC=C4

Canonical SMILES

CC1=C(C=C(C=C1)Cl)NC(=O)C2=CC=C(C=C2)NS(=O)(=O)C3=CC=CC4=C3N=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.